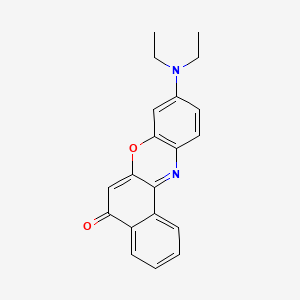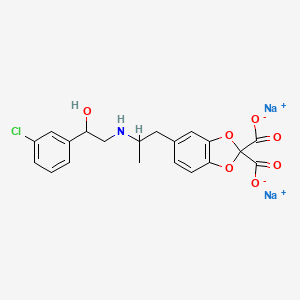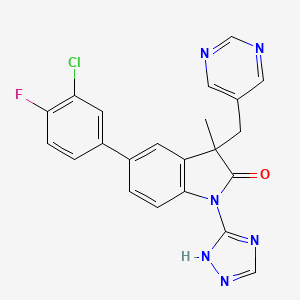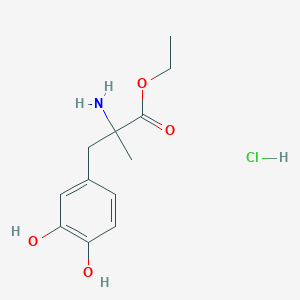
吡虫啉
概述
描述
Pymetrozin is a systemic insecticide that is highly active against motile forms of Hemiptera, including those with MACE and esterase resistance . It has no knockdown activity but crops are protected immediately because feeding ceases soon after ingestion . This is attributed to the product disabling the pests’ stylet .
Synthesis Analysis
Pymetrozin can be synthesized by subjecting raw materials of acetyl amino triazinone and acid to an acid hydrolysis reaction in a solvent to form aminotriazinone formate and menthyl acetate . After the reaction is qualified, an alkali neutralization reaction is carried out to obtain free state aminotriazinone . Then a condensation reaction is conducted on nicotinaldehyde solution and free aminotriazinone . The final step involves cooling crystallization, filtration, washing purification, and drying to obtain a pymetrozine original drug .
Molecular Structure Analysis
The molecular formula of Pymetrozin is C10H11N5O . Its molecular weight is 217.2272 . The IUPAC Standard InChI is InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16) .
Chemical Reactions Analysis
Pymetrozin can be analyzed using LC–MS/MS . The active ingredient, with short effectiveness time, is degraded rapidly in natural paddy ecosystems . A pymetrozine controlled-release granule (CRG; 1%) was developed by loading the pesticide on bentonite and coating the solid pesticide with resin . Analysis of pymetrozine release indicated that the 1% pymetrozine CRG release was more than 80% for 60 days .
Physical And Chemical Properties Analysis
Pymetrozin is a beige to brown granule with a weak odor . It is a combustible powder and can ignite, burn and form explosive mixtures with air if not handled correctly . It can decompose at high temperatures forming toxic gases .
科学研究应用
Agricultural Insecticide
Pymetrozine is widely used as an insecticide in agriculture. It is particularly effective against pests like whiteflies, leafhoppers, and cotton aphids in various crops due to its high activity and superior insecticidal effect .
Pesticide Risk Assessment
The risk assessment of Pymetrozine as an active substance in pesticides has been reviewed, focusing on its use on crops such as tomatoes, aubergines, potatoes, and oilseed rape to ensure safety and efficacy .
Residue Analysis and Dietary Risk
Research has been conducted on residue detection methods, dissipation behavior, and dietary risk assessment of Pymetrozine, particularly in potatoes and chrysanthemums, to ensure food safety .
Environmental Monitoring
Studies have analyzed Pymetrozine’s potential exposures through environmental routes beyond treatment areas, estimating the potential health risk for communities due to non-dietary exposures in soil and paddy water .
Controlled-Release Formulations
Development of controlled-release formulations of Pymetrozine aims to improve its efficacy in controlling pests like planthoppers in paddy fields by maintaining effective concentrations over time .
Public Health Impact
Research has indicated that the use of Pymetrozine in paddy water and soil does not pose a significant hazard to public health, suggesting that a shift from other pesticides to Pymetrozine can reduce environmental contamination and health hazards .
作用机制
Target of Action
Pymetrozine primarily targets the chordotonal organs in insects . These organs are responsible for monitoring joint position and movement in insects . Pymetrozine’s action on these organs is believed to be the primary reason for its insecticidal properties .
Mode of Action
Pymetrozine works by blocking the nerve impulses in the chordotonal organs . This blockage results in a disruption of the normal functioning of these organs, leading to the inhibition of feeding in insects . The compound acts as a chordotonal organ TRPV channel modulator . This unique mode of action is responsible for its high selectivity for plant-sucking insects such as aphids, whiteflies, and plant hoppers .
Biochemical Pathways
It is known that the compound interferes with the proper function of neurons and associated cells in the chordotonal organs . This interference leads to the loss of stimulus-related responses in these organs .
Pharmacokinetics
Pymetrozine exhibits both contact and systemic activity . It exerts its effects through direct contact with pests and is transported within plants through xylem and phloem . This allows it to be used as a foliar spray and soil treatment for versatile protection of plants . The compound is rapidly absorbed, widely distributed in the body, and extensively metabolized . Unmetabolized parent compound represents approximately 10% of the excreted radiolabel .
Result of Action
The primary result of Pymetrozine’s action is the inhibition of feeding in insects . This leads to an immediate feeding inhibition, followed by delayed death through starvation . The compound affects the chordotonal organs in an all-or-none fashion, either eliciting tonic discharges or eliminating spike activity altogether .
Action Environment
Pymetrozine is highly active against a variety of pests in different environments . It has shown to provide pest control under variable environmental conditions, both high and low temperatures . The compound appears to have great promise in integrated pest management (IPM) programs due to its high degree of selectivity, low mammalian toxicity, and safety to birds, fish, and non-target arthropods .
安全和危害
未来方向
Pymetrozin is currently being developed worldwide for control of aphids and whiteflies in field crops, vegetables, ornamentals, cotton, hop, deciduous fruit, and citrus, and of the brown planthopper, Nilaparvata lugens (Staol), in rice . It appears to have great promise in integrated pest management (IPM) programs due to its high degree of selectivity, low mammalian toxicity, and safety to birds, fish, and non-target arthropods .
属性
IUPAC Name |
6-methyl-4-[(E)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16)/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMTXANCGGJZRX-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)N(C1)/N=C/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032637 | |
| Record name | Pymetrozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In ethanol, 2.25; in hexane <0.001 (both g/l @ 20 °C), In water, 290 mg/l @ 25 °C | |
| Record name | PYMETROZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.36 @ 20 °C | |
| Record name | PYMETROZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<3X10-8 mm Hg @ 25 °C | |
| Record name | PYMETROZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pymetrozine | |
Color/Form |
Colorless crystals | |
CAS RN |
123312-89-0 | |
| Record name | Pymetrozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123312-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pymetrozine [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123312890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pymetrozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pymetrozine (ISO); (E)-4,5-dihydro-6-methyl-4-(3-pyridylmethyleneamino)-1,2,4-triazin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYMETROZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0G3V7874J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYMETROZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
217 °C | |
| Record name | PYMETROZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mode of action of Pymetrozin?
A1: While the precise mechanism remains unclear, research suggests Pymetrozin affects the nervous system of insects. Studies on the femoral chordotonal organ (fCO) in stick insects (Carausius morosus) demonstrate that Pymetrozin induces tonic activity in position- and velocity-sensitive neurons, rendering them unresponsive to stimuli over time []. This effect was observed regardless of fCO stimulation or pre-tension. Similar effects were seen in Drosophila melanogaster, impacting their locomotion [].
Q2: Which insect species are primarily affected by Pymetrozin?
A2: Pymetrozin demonstrates effectiveness against aphids, notably the black bean aphid (Aphis fabae) []. Research indicates it does not directly kill the aphids but causes leg and stylet extension, leading to immobilization and eventual death from starvation [].
Q3: Does Pymetrozin target specific ion channels in insects?
A3: Research suggests Pymetrozin does not directly target known mechanosensory ion channels like NompC, Nanchung, and Inactive in the Johnston's organ (a type of chordotonal organ) in Drosophila melanogaster []. This finding was corroborated in similar experiments on stick insects.
Q4: What is known about the chemical structure of Pymetrozin?
A4: Unfortunately, specific details about the molecular formula, weight, and spectroscopic data of Pymetrozin are not provided in the provided research papers.
Q5: Are there any concerns regarding Pymetrozin residues in crops?
A5: Research on cucumber (cv. Daminus) treated with Pymetrozin (Chess, WG50) at rates of 0.5 and 1.0 kg/ha showed a rapid decline in residue levels []. After three days, residues were minimal, and none were detected after four days, suggesting a low risk of significant residues in cucumbers [].
Q6: Is there evidence of insect resistance developing against Pymetrozin?
A6: While the provided research doesn't explicitly address Pymetrozin resistance, a study on a lambda-cyhalothrin-resistant strain of Bemisia tabaci (Genn) revealed no cross-resistance with Pymetrozin []. This suggests Pymetrozin might be a valuable tool for managing populations resistant to other insecticide classes.
Q7: How does Pymetrozin compare to other insecticides in integrated pest management programs?
A7: Research suggests Pymetrozin could be integrated into IPM strategies for whitefly control []. Its compatibility with the parasitoid Eretmocerus orientalis [] highlights its potential in biological control programs. A study on eggplant pests found Pymetrozin (Plenum 50WG) to be effective against sucking insects, with minimal impact on the predatory ladybird beetle compared to other insecticides [].
Q8: Are there any plant-based alternatives to Pymetrozin with similar efficacy?
A8: Studies compared the effects of Pymetrozin with botanical extracts like Fumaria parviflora, Teucrium polium, Calotropis procera, and Thymus vulgaris on Bemisia tabaci [, , , , ]. Results indicate that while these extracts demonstrate insecticidal properties, Pymetrozin exhibits comparable or, in some cases, greater efficacy in affecting whitefly biological parameters.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)












